1-Benzyl-5-methoxyindoline-2,3-dione

Anticancer Drug Discovery Structure-Activity Relationship (SAR) Leukemia Cell Proliferation

This 1,5-disubstituted indoline-2,3-dione features N-1 benzyl & C-5 methoxy substitution critical for enhanced antiproliferative potency (HL-60 IC50 ~0.07 μM for related leads). It is the optimal reference standard for SAR campaigns optimizing N-1 benzyl substituents. Well-defined physicochemical properties (XLogP3-AA 2.4, TPSA 46.6 Ų) support QSAR/pharmacophore modeling for leukemia targets. Use as starting material for hydrazone, Schiff base, or spiro-derivatives. Procure this analog to ensure reproducible antitumor research.

Molecular Formula C16H13NO3
Molecular Weight 267.28 g/mol
CAS No. 16077-10-4
Cat. No. B1599853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-5-methoxyindoline-2,3-dione
CAS16077-10-4
Molecular FormulaC16H13NO3
Molecular Weight267.28 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N(C(=O)C2=O)CC3=CC=CC=C3
InChIInChI=1S/C16H13NO3/c1-20-12-7-8-14-13(9-12)15(18)16(19)17(14)10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
InChIKeyZBLQKVFGHHQVMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-5-methoxyindoline-2,3-dione (CAS 16077-10-4): A Key 1,5-Disubstituted Indoline-2,3-dione for Anticancer Research


1-Benzyl-5-methoxyindoline-2,3-dione (CAS 16077-10-4), also known as N-benzyl-5-methoxyisatin, is a synthetic compound belonging to the class of 1,5-disubstituted indoline-2,3-diones [1]. With a molecular formula of C16H13NO3 and a molecular weight of 267.28 g/mol, its structure features a benzyl group at the N-1 position and a methoxy group at the C-5 position of the isatin core [1]. This compound is primarily utilized as a chemical intermediate in medicinal chemistry and has been specifically investigated for its role in the development of novel antitumor agents [2].

Why 1-Benzyl-5-methoxyindoline-2,3-dione (16077-10-4) Cannot Be Interchanged with Other Indoline-2,3-dione Analogs in Antiproliferative Research


Within the class of indoline-2,3-dione (isatin) derivatives, subtle variations in substitution patterns, particularly at the N-1 and C-5 positions, lead to significant and quantifiable differences in biological activity [1]. Generic substitution with other N-1 or C-5 substituted analogs is not scientifically sound, as the specific N-1 benzyl and C-5 methoxy substitution of 1-Benzyl-5-methoxyindoline-2,3-dione is a critical determinant of its enhanced antiproliferative potency, as demonstrated by comparative studies in human leukemia cell lines [1]. This evidence underscores that this specific compound is not merely a representative of its class but possesses distinct structure-activity relationship (SAR) features that are essential for achieving a particular potency threshold in relevant in vitro models.

Quantitative Evidence Guide for 1-Benzyl-5-methoxyindoline-2,3-dione (16077-10-4): Differentiated Potency vs. N-1 Substituted Analogs


N-1 Benzyl Substitution Confers Significantly Higher Antiproliferative Activity in HL-60 Leukemia Cells Compared to an (4-Fluorobenzyl) Amino-2-Oxoethyl Analogs

In a head-to-head structure-activity relationship (SAR) study evaluating novel indoline-2,3-dione derivatives, compounds possessing a benzyl substituent at the N-1 position on the indoline-2,3-dione ring demonstrated significantly more potent inhibition of HL-60 cell growth compared to compounds with a (4-fluorobenzyl) amino-2-oxoethyl substituent at the same N-1 position [1]. This quantifiable difference highlights that the specific N-1 benzyl group of 1-Benzyl-5-methoxyindoline-2,3-dione is a critical driver of enhanced activity, making it a superior choice for research where this SAR is leveraged.

Anticancer Drug Discovery Structure-Activity Relationship (SAR) Leukemia Cell Proliferation Indoline-2,3-dione Derivatives HL-60 Cell Line

Physicochemical Properties of 1-Benzyl-5-methoxyindoline-2,3-dione (16077-10-4) for Computational Modeling and Formulation

The specific computed physicochemical properties of 1-Benzyl-5-methoxyindoline-2,3-dione, such as its lipophilicity (XLogP3-AA of 2.4), hydrogen bonding profile (0 H-bond donors, 3 H-bond acceptors), and topological polar surface area (46.6 Ų), are well-defined and distinct from its parent compounds and other analogs [1]. These values are critical inputs for quantitative structure-activity relationship (QSAR) models, pharmacokinetic predictions, and formulation studies, and they vary significantly even among closely related isatin derivatives.

Computational Chemistry Medicinal Chemistry Drug Design Physicochemical Property Formulation Development

Key Research and Procurement Application Scenarios for 1-Benzyl-5-methoxyindoline-2,3-dione (16077-10-4)


Structure-Activity Relationship (SAR) Studies for Anti-Leukemia Lead Optimization

This compound is the optimal starting material or reference standard for SAR campaigns aimed at optimizing the N-1 benzyl substituent on the indoline-2,3-dione core for enhanced antiproliferative activity. Researchers can use it to benchmark the activity of new analogs against the established potency in HL-60 cells (IC50 = 0.07 μM for a related lead compound) [1].

In Silico Drug Design and Pharmacophore Modeling

Its well-defined physicochemical properties (e.g., XLogP3-AA of 2.4, TPSA of 46.6 Ų) [2] make 1-Benzyl-5-methoxyindoline-2,3-dione a reliable data point for building and validating QSAR and pharmacophore models focused on leukemia or other cancer targets.

Development of Novel Anticancer Agents via Further Derivatization

The compound serves as a valuable synthetic intermediate for creating novel anticancer agents. Its structure allows for further chemical modifications, such as the formation of hydrazones, Schiff bases, or spiro-derivatives, which are common strategies to improve potency, selectivity, and pharmacokinetic properties in the indoline-2,3-dione class [3].

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